molecular formula C28H40N6O2S2 B5995913 2,2'-(1,6-dioxohexane-1,6-diyl)bis{N-[4-(butan-2-yl)phenyl]hydrazinecarbothioamide}

2,2'-(1,6-dioxohexane-1,6-diyl)bis{N-[4-(butan-2-yl)phenyl]hydrazinecarbothioamide}

Cat. No.: B5995913
M. Wt: 556.8 g/mol
InChI Key: WOGJWDFEOSHNOD-UHFFFAOYSA-N
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Description

2,2’-(1,6-dioxohexane-1,6-diyl)bis{N-[4-(butan-2-yl)phenyl]hydrazinecarbothioamide} is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hexane backbone with dioxo groups and hydrazinecarbothioamide moieties attached to phenyl rings substituted with butan-2-yl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,6-dioxohexane-1,6-diyl)bis{N-[4-(butan-2-yl)phenyl]hydrazinecarbothioamide} typically involves multiple steps, starting with the preparation of the hexane backbone. The dioxo groups are introduced through oxidation reactions, while the hydrazinecarbothioamide moieties are attached via condensation reactions with appropriate hydrazine derivatives. The phenyl rings are substituted with butan-2-yl groups through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,6-dioxohexane-1,6-diyl)bis{N-[4-(butan-2-yl)phenyl]hydrazinecarbothioamide} can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various alkylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,2’-(1,6-dioxohexane-1,6-diyl)bis{N-[4-(butan-2-yl)phenyl]hydrazinecarbothioamide} has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the development of new materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of 2,2’-(1,6-dioxohexane-1,6-diyl)bis{N-[4-(butan-2-yl)phenyl]hydrazinecarbothioamide} involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The hydrazinecarbothioamide moieties may play a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-bis(1,6-dioxohexane-1,6-diyl)bis[1-(2-hydroxypropyl)-1,1-dimethylhydrazinium] dihydroxide
  • 2,2’-(2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diyl)bis(oxirane)
  • 2,2’-(1,6-Dioxohexane-1,6-diyl)bis[1-(2-hydroxypropyl)-1,1-dimethylhydrazinium]

Uniqueness

What sets 2,2’-(1,6-dioxohexane-1,6-diyl)bis{N-[4-(butan-2-yl)phenyl]hydrazinecarbothioamide} apart from similar compounds is its specific substitution pattern and the presence of butan-2-yl groups on the phenyl rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-butan-2-ylphenyl)-3-[[6-[2-[(4-butan-2-ylphenyl)carbamothioyl]hydrazinyl]-6-oxohexanoyl]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N6O2S2/c1-5-19(3)21-11-15-23(16-12-21)29-27(37)33-31-25(35)9-7-8-10-26(36)32-34-28(38)30-24-17-13-22(14-18-24)20(4)6-2/h11-20H,5-10H2,1-4H3,(H,31,35)(H,32,36)(H2,29,33,37)(H2,30,34,38)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGJWDFEOSHNOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=S)NNC(=O)CCCCC(=O)NNC(=S)NC2=CC=C(C=C2)C(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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